tert-Butyl (3-hydrazinylcyclobutyl)carbamate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (3-hydrazinylcyclobutyl)carbamate hydrochloride: is a chemical compound with the molecular formula C9H20ClN3O2 and a molecular weight of 237.73 g/mol . It is commonly used in organic synthesis and research due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (3-hydrazinylcyclobutyl)carbamate hydrochloride typically involves the reaction of tert-butyl carbamate with 3-hydrazinylcyclobutyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl (3-hydrazinylcyclobutyl)carbamate hydrochloride can undergo oxidation reactions to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazinyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products:
Oxidation: Formation of oxides.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
Chemistry: tert-Butyl (3-hydrazinylcyclobutyl)carbamate hydrochloride is used as a building block in organic synthesis. It is employed in the preparation of various heterocyclic compounds and as a protecting group for amines .
Biology: In biological research, this compound is used to study enzyme mechanisms and as a precursor for the synthesis of biologically active molecules .
Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and as an intermediate in the production of agrochemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of tert-Butyl (3-hydrazinylcyclobutyl)carbamate hydrochloride involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with electrophilic centers in enzymes or receptors, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, making it a valuable tool in research and drug development .
Comparison with Similar Compounds
tert-Butyl carbamate: Used as a protecting group for amines.
3-Hydrazinylcyclobutyl chloride: A precursor in the synthesis of tert-Butyl (3-hydrazinylcyclobutyl)carbamate hydrochloride.
tert-Butyl carbazate: Another hydrazine derivative used in organic synthesis.
Uniqueness: this compound is unique due to its combination of a hydrazinyl group and a cyclobutyl ring, which imparts distinct reactivity and stability. This makes it a versatile compound in various chemical and biological applications .
Properties
Molecular Formula |
C9H20ClN3O2 |
---|---|
Molecular Weight |
237.73 g/mol |
IUPAC Name |
tert-butyl N-(3-hydrazinylcyclobutyl)carbamate;hydrochloride |
InChI |
InChI=1S/C9H19N3O2.ClH/c1-9(2,3)14-8(13)11-6-4-7(5-6)12-10;/h6-7,12H,4-5,10H2,1-3H3,(H,11,13);1H |
InChI Key |
SMAJDZJXCHIWDC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(C1)NN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.